1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1) is a trisubstituted 2-aminopyrrole-3-carbonitrile derivative with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol. The compound features a 2-amino group, a 3-carbonitrile group, a 4-methyl group, and a 5-ethyl group on the pyrrole ring.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 58121-02-1
Cat. No. B12885344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl-
CAS58121-02-1
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(N1)N)C#N)C
InChIInChI=1S/C8H11N3/c1-3-7-5(2)6(4-9)8(10)11-7/h11H,3,10H2,1-2H3
InChIKeyJKKVLDYFUGPDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1): Core Identity and Physicochemical Baseline for Procurement


1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1) is a trisubstituted 2-aminopyrrole-3-carbonitrile derivative with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol. The compound features a 2-amino group, a 3-carbonitrile group, a 4-methyl group, and a 5-ethyl group on the pyrrole ring. Computed physicochemical properties include an XLogP of 1.8, a topological polar surface area (TPSA) of 65.6 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .

Why Generic Substitution Fails for 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1)


Substitution among 2-aminopyrrole-3-carbonitrile congeners is not straightforward due to the profound impact of regioisomerism on downstream reactivity. The specific positioning of the 4-methyl and 5-ethyl substituents in CAS 58121-02-1 produces a distinct electronic distribution and steric environment compared to its direct regioisomer, 2-amino-4-ethyl-5-methyl-1H-pyrrole-3-carbonitrile (CAS 58121-01-0). While computed bulk properties such as molecular weight, XLogP, and TPSA are identical for both isomers , the reversed alkyl substitution pattern can lead to differential outcomes in cyclocondensation reactions, regioselective functionalization, and molecular recognition events. As demonstrated for the broader class of 2-aminopyrrole-3-carbonitriles, subtle changes in pyrrole ring substitution influence both the efficiency of subsequent heterocycle formation and the biological activity profiles of derived scaffolds [1]. Therefore, treating these regioisomers as interchangeable without experimental validation risks synthetic failure and confounded structure-activity relationships.

Quantitative Differentiation Evidence for 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1) Versus Closest Analogs


Regioisomeric Differentiation: 4-Methyl-5-ethyl vs. 4-Ethyl-5-methyl Substitution Pattern

CAS 58121-02-1 (2-amino-5-ethyl-4-methyl) is the direct regioisomer of CAS 58121-01-0 (2-amino-4-ethyl-5-methyl). Both share identical molecular formula (C₈H₁₁N₃), exact mass (149.09543 Da), computed XLogP (1.8), TPSA (65.6 Ų), hydrogen bond donor count (2), hydrogen bond acceptor count (2), and rotatable bond count (1) . The sole structural differentiator is the reversed placement of the ethyl and methyl groups at positions 4 and 5 of the pyrrole ring. In the 2-aminopyrrole-3-carbonitrile scaffold, the C-4 and C-5 positions are electronically non-equivalent due to the adjacent amino (C-2) and nitrile (C-3) substituents, meaning that exchanging alkyl groups between these positions alters the HOMO/LUMO distribution, nucleophilic reactivity at C-5, and the steric environment for reactions at the 2-amino group [1]. No head-to-head comparative experimental data (e.g., reaction yields, biological IC₅₀ values) were identified in the accessible literature for this specific pair of regioisomers.

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

Lipophilicity and Topological Polar Surface Area: Comparison with the Unsubstituted Parent Scaffold

Compared to the unsubstituted parent scaffold 2-amino-1H-pyrrole-3-carbonitrile (CAS 755753-61-8; MW 107.11, XLogP 0.59, TPSA 65.6 Ų) , CAS 58121-02-1 exhibits a higher computed XLogP of 1.8 and a larger molecular weight of 149.19 Da, while maintaining an identical TPSA of 65.6 Ų . The XLogP increase of approximately 1.2 log units reflects the addition of two alkyl substituents (methyl and ethyl), which enhances membrane permeability potential without increasing polar surface area. This lipophilicity shift places CAS 58121-02-1 closer to the typical oral drug-like chemical space (XLogP 1–3) compared to the more polar parent scaffold.

Physicochemical Profile Drug-likeness Permeability Prediction

Pyrrolo[2,3-d]pyrimidine Precursor Potential: Structural Comparison with Related 2-Aminopyrrole-3-carbonitrile Building Blocks Used in Antimicrobial Research

2-Aminopyrrole-3-carbonitrile derivatives bearing aryl substituents at positions 4 and 5 (e.g., 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile) have demonstrated potent in vitro antimicrobial activity when converted to pyrrolo[2,3-d]pyrimidine scaffolds, with minimum inhibitory concentrations (MICs) in the low µg/mL range against Gram-positive and Gram-negative bacteria [1]. CAS 58121-02-1, bearing alkyl (methyl and ethyl) rather than aryl substituents at positions 4 and 5, presents a structurally distinct electronic and steric profile for analogous cyclocondensation reactions. The electron-donating alkyl groups at C-4 and C-5 are expected to increase the nucleophilicity of the pyrrole C-5 position relative to aryl-substituted analogs, potentially altering both the rate and regiochemical outcome of annulation with reagents such as formamide or formic acid [2]. No direct comparative antimicrobial or synthetic yield data were identified for CAS 58121-02-1 versus diaryl-substituted 2-aminopyrrole-3-carbonitriles.

Antimicrobial Pyrrolopyrimidine Synthesis Heterocyclic Chemistry

Optimal Application Scenarios for 1H-Pyrrole-3-carbonitrile, 2-amino-5-ethyl-4-methyl- (CAS 58121-02-1)


Regiospecific Synthesis of 4-Methyl-5-ethyl Substituted Pyrrolo[2,3-d]pyrimidines and Related Fused Heterocycles

CAS 58121-02-1 serves as a regiospecifically defined building block for constructing pyrrolo[2,3-d]pyrimidine scaffolds bearing a 5-methyl-6-ethyl substitution pattern after cyclocondensation. The unambiguous placement of the ethyl group at C-5 and methyl at C-4 ensures that the final fused heterocycle product retains the intended alkyl substitution topology, which would be reversed if the regioisomer CAS 58121-01-0 were substituted . This is critical in medicinal chemistry programs where the spatial orientation of alkyl groups influences target binding, as demonstrated for related 2-aminopyrrole-3-carbonitrile-derived antimicrobial agents [1].

Physicochemical Property Optimization in Drug Discovery: Balancing Lipophilicity Without Increasing Polar Surface Area

With a computed XLogP of 1.8 and a TPSA of 65.6 Ų, CAS 58121-02-1 resides within favorable oral drug-like chemical space . Its lipophilicity is enhanced by ~1.2 log units relative to the unsubstituted parent 2-amino-1H-pyrrole-3-carbonitrile (XLogP 0.59) without increasing TPSA [1]. This profile makes it an attractive starting scaffold for lead optimization programs seeking to improve membrane permeability while maintaining favorable solubility characteristics, particularly when compared to more polar pyrrole-3-carbonitrile building blocks.

Synthesis of Alkyl-Substituted Pyrrole Libraries for Agrochemical Discovery

The alkyl (methyl and ethyl) substitution pattern of CAS 58121-02-1 distinguishes it from the more common aryl-substituted 2-aminopyrrole-3-carbonitriles used in medicinal chemistry. Pyrrole-3-carbonitriles bearing alkyl substituents have been claimed in patents for insecticidal, acaricidal, and molluscicidal applications . The specific 4-methyl-5-ethyl arrangement may confer differential volatility, lipophilicity, and target-site interactions compared to the regioisomeric form or other alkyl-substituted variants, making it a candidate for agrochemical lead generation where fine-tuning of physicochemical properties is essential for field performance.

Computational Chemistry and QSAR Model Development: Isomeric Pair as a Probe for Electronic Effects

The isomeric pair CAS 58121-02-1 (4-methyl-5-ethyl) and CAS 58121-01-0 (4-ethyl-5-methyl) share identical computed bulk properties (XLogP, TPSA, HBD, HBA) , making them a useful test set for computational studies aimed at disentangling steric from electronic effects of alkyl substitution on pyrrole reactivity. Differences observed in experimental reaction outcomes (yields, regioselectivity) between these two isomers can be attributed to the non-equivalent electronic environments at C-4 and C-5, providing valuable data for validating quantum mechanical models of pyrrole reactivity.

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